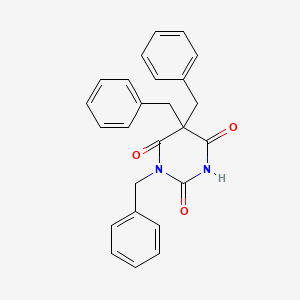

![molecular formula C17H19NO6 B5058044 1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-2-nitrobenzene](/img/structure/B5058044.png)

1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-2-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related methoxyphenol derivatives involves multiple steps, including nitration, ethoxylation, and substitution reactions. Jian et al. (2000) discussed a new method for synthesizing 4-methoxyphenol, a related compound, which involves the substitution of 4-chloro-1-nitrobenzene and subsequent reductive and diazotization steps, achieving yields above 80% (Jian, 2000). Wang and Rajendran (2007) studied the ethoxylation of p-chloronitrobenzene under ultrasound irradiation, demonstrating the effectiveness of phase-transfer catalysts in such nucleophilic substitution reactions (Wang & Rajendran, 2007).

Molecular Structure Analysis

The molecular structure of methoxybenzene derivatives has been extensively analyzed. For example, Fun et al. (1997) reported on the crystal structures of three methoxybenzenes, highlighting the planarity of the molecules and the hydrogen-bonded dimers formed in their solid states (Fun et al., 1997).

Chemical Reactions and Properties

Methoxyphenols, including derivatives similar to the compound , participate in various chemical reactions, often influenced by their ability to form hydrogen bonds. Varfolomeev et al. (2010) conducted thermochemical and quantum-chemical studies on methoxyphenols, revealing insights into their intermolecular and intramolecular hydrogen bonding capabilities (Varfolomeev et al., 2010).

Physical Properties Analysis

The physical properties of methoxyphenol derivatives, such as vapor pressure, vaporization enthalpies, and sublimation enthalpies, have been studied to understand their behavior in different states. The work by Varfolomeev et al. (2010) also provides detailed insights into these aspects, supported by calorimetric data and quantum-chemical calculations (Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical properties of methoxyphenol derivatives, including their reactivity and stability, are crucial for understanding their potential applications and interactions. Lauraguais et al. (2014) studied the atmospheric reactivity of methoxyphenols, providing insights into their oxidation products and the formation of secondary organic aerosol, which can be relevant for understanding the environmental impact of such compounds (Lauraguais et al., 2014).

Mecanismo De Acción

The mechanism of action of this compound could involve electrophilic aromatic substitution reactions. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Propiedades

IUPAC Name |

1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO6/c1-21-14-6-8-15(9-7-14)23-12-10-22-11-13-24-17-5-3-2-4-16(17)18(19)20/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPFTTUSHGXOTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-2-nitrobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenoxy]piperidine](/img/structure/B5057965.png)

![8-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5057984.png)

![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5058004.png)

![3-[(4-chlorophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5058007.png)

![4-(3-bromophenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5058015.png)

![2-methoxy-4-methyl-1-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B5058017.png)

![(3,3'-dimethyl-4'-{[(3-methyl-2-thienyl)methylene]amino}-4-biphenylyl)[(3-methyl-2-thienyl)methylene]amine](/img/structure/B5058022.png)

![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B5058035.png)

![2-[(cyclohexylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5058068.png)

![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5058070.png)